Cas no 868213-79-0 (2-(azepan-1-yl)-N-6-(pyrrolidine-1-sulfonyl)-1,3-benzothiazol-2-ylacetamide)

2-(azepan-1-yl)-N-6-(pyrrolidine-1-sulfonyl)-1,3-benzothiazol-2-ylacetamide Chemical and Physical Properties
Names and Identifiers
-
- 2-(1-azepanyl)-N-[6-(1-pyrrolidinylsulfonyl)-1,3-benzothiazol-2-yl]acetamide
- 1H-Azepine-1-acetamide, hexahydro-N-[6-(1-pyrrolidinylsulfonyl)-2-benzothiazolyl]-
- 868213-79-0
- 2-(AZEPAN-1-YL)-N-[6-(PYRROLIDINE-1-SULFONYL)-1,3-BENZOTHIAZOL-2-YL]ACETAMIDE
- 2-(azepan-1-yl)-N-(6-(pyrrolidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)acetamide
- 2-azaperhydroepinyl-N-[6-(pyrrolidinylsulfonyl)benzothiazol-2-yl]acetamide
- AKOS002220209
- F1777-0741
- 2-(azepan-1-yl)-N-(6-pyrrolidin-1-ylsulfonyl-1,3-benzothiazol-2-yl)acetamide
- Z3222117780
- 2-(azepan-1-yl)-N-6-(pyrrolidine-1-sulfonyl)-1,3-benzothiazol-2-ylacetamide
-
- Inchi: 1S/C19H26N4O3S2/c24-18(14-22-9-3-1-2-4-10-22)21-19-20-16-8-7-15(13-17(16)27-19)28(25,26)23-11-5-6-12-23/h7-8,13H,1-6,9-12,14H2,(H,20,21,24)
- InChI Key: FBWVYANTSVZPKY-UHFFFAOYSA-N
- SMILES: N1(CC(NC2=NC3=CC=C(S(N4CCCC4)(=O)=O)C=C3S2)=O)CCCCCC1
Computed Properties
- Exact Mass: 422.14463305g/mol
- Monoisotopic Mass: 422.14463305g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 28
- Rotatable Bond Count: 5
- Complexity: 640
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 119Ų
- XLogP3: 2.8
Experimental Properties
- Density: 1.370±0.06 g/cm3(Predicted)
- pka: 6.99±0.70(Predicted)
2-(azepan-1-yl)-N-6-(pyrrolidine-1-sulfonyl)-1,3-benzothiazol-2-ylacetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1777-0741-4mg |
2-(azepan-1-yl)-N-[6-(pyrrolidine-1-sulfonyl)-1,3-benzothiazol-2-yl]acetamide |
868213-79-0 | 90%+ | 4mg |
$66.0 | 2023-07-06 | |
Life Chemicals | F1777-0741-15mg |
2-(azepan-1-yl)-N-[6-(pyrrolidine-1-sulfonyl)-1,3-benzothiazol-2-yl]acetamide |
868213-79-0 | 90%+ | 15mg |
$89.0 | 2023-07-06 | |
Life Chemicals | F1777-0741-20mg |
2-(azepan-1-yl)-N-[6-(pyrrolidine-1-sulfonyl)-1,3-benzothiazol-2-yl]acetamide |
868213-79-0 | 90%+ | 20mg |
$99.0 | 2023-07-06 | |
Life Chemicals | F1777-0741-10μmol |
2-(azepan-1-yl)-N-[6-(pyrrolidine-1-sulfonyl)-1,3-benzothiazol-2-yl]acetamide |
868213-79-0 | 90%+ | 10μl |
$69.0 | 2023-07-06 | |
Life Chemicals | F1777-0741-2μmol |
2-(azepan-1-yl)-N-[6-(pyrrolidine-1-sulfonyl)-1,3-benzothiazol-2-yl]acetamide |
868213-79-0 | 90%+ | 2μl |
$57.0 | 2023-07-06 | |
Life Chemicals | F1777-0741-5μmol |
2-(azepan-1-yl)-N-[6-(pyrrolidine-1-sulfonyl)-1,3-benzothiazol-2-yl]acetamide |
868213-79-0 | 90%+ | 5μl |
$63.0 | 2023-07-06 | |
Life Chemicals | F1777-0741-1mg |
2-(azepan-1-yl)-N-[6-(pyrrolidine-1-sulfonyl)-1,3-benzothiazol-2-yl]acetamide |
868213-79-0 | 90%+ | 1mg |
$54.0 | 2023-07-06 | |
Life Chemicals | F1777-0741-20μmol |
2-(azepan-1-yl)-N-[6-(pyrrolidine-1-sulfonyl)-1,3-benzothiazol-2-yl]acetamide |
868213-79-0 | 90%+ | 20μl |
$79.0 | 2023-07-06 | |
Life Chemicals | F1777-0741-2mg |
2-(azepan-1-yl)-N-[6-(pyrrolidine-1-sulfonyl)-1,3-benzothiazol-2-yl]acetamide |
868213-79-0 | 90%+ | 2mg |
$59.0 | 2023-07-06 | |
Life Chemicals | F1777-0741-5mg |
2-(azepan-1-yl)-N-[6-(pyrrolidine-1-sulfonyl)-1,3-benzothiazol-2-yl]acetamide |
868213-79-0 | 90%+ | 5mg |
$69.0 | 2023-07-06 |
2-(azepan-1-yl)-N-6-(pyrrolidine-1-sulfonyl)-1,3-benzothiazol-2-ylacetamide Related Literature
-
Kaixia Zhang,Xiaolei Shen Analyst, 2013,138, 1828-1834
-
David Balcells,Christophe Raynaud,Robert H. Crabtree,Odile Eisenstein Chem. Commun., 2009, 1772-1774
-
Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
-
Taoyi Chen,Thomas A. Manz RSC Adv., 2019,9, 17072-17092
-
Jiaqin Yang,Lifang Jiao,Taihong Wang,Jiabiao Lian,Xiaochuan Duan,Wenjun Zheng Dalton Trans., 2011,40, 10100-10108
Additional information on 2-(azepan-1-yl)-N-6-(pyrrolidine-1-sulfonyl)-1,3-benzothiazol-2-ylacetamide
Recent Advances in the Study of 2-(azepan-1-yl)-N-6-(pyrrolidine-1-sulfonyl)-1,3-benzothiazol-2-ylacetamide (CAS: 868213-79-0)
The compound 2-(azepan-1-yl)-N-6-(pyrrolidine-1-sulfonyl)-1,3-benzothiazol-2-ylacetamide (CAS: 868213-79-0) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This research brief aims to synthesize the latest findings on this compound, focusing on its synthesis, biological activity, and potential as a drug candidate. The following sections provide an in-depth analysis of recent studies, highlighting key discoveries and their implications for future research.
Recent studies have elucidated the synthetic pathways for 2-(azepan-1-yl)-N-6-(pyrrolidine-1-sulfonyl)-1,3-benzothiazol-2-ylacetamide, with a particular emphasis on optimizing yield and purity. Researchers have employed advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy to characterize the compound. These efforts have resulted in improved synthetic protocols that enhance reproducibility and scalability, which are critical for further preclinical and clinical development.
In terms of biological activity, preliminary in vitro studies have demonstrated that this compound exhibits promising inhibitory effects on specific enzymatic targets involved in inflammatory and oncogenic pathways. For instance, recent findings suggest that it may act as a potent modulator of protein kinases, which are often implicated in cancer progression. These results have spurred further investigations into its mechanism of action, with a focus on identifying its binding affinity and selectivity for various kinase isoforms.
Moreover, computational modeling and molecular docking studies have provided insights into the structural determinants of its activity. These simulations have revealed that the azepane and pyrrolidine sulfonyl moieties play a crucial role in stabilizing interactions with target proteins. Such findings are invaluable for structure-activity relationship (SAR) studies, which aim to design derivatives with enhanced potency and reduced off-target effects.
Despite these advancements, challenges remain in translating these findings into clinical applications. Pharmacokinetic studies indicate that the compound exhibits moderate bioavailability, necessitating further optimization to improve its metabolic stability and tissue distribution. Additionally, toxicity profiles are currently under investigation to ensure its safety for potential therapeutic use. Collaborative efforts between academic and industrial researchers are expected to address these challenges in the near future.
In conclusion, 2-(azepan-1-yl)-N-6-(pyrrolidine-1-sulfonyl)-1,3-benzothiazol-2-ylacetamide represents a promising candidate for drug development, with its unique chemical structure and biological activity offering multiple avenues for exploration. Continued research into its synthetic optimization, mechanistic studies, and preclinical evaluation will be essential to unlock its full therapeutic potential. This brief underscores the importance of interdisciplinary collaboration in advancing our understanding of this compound and its applications in medicine.
868213-79-0 (2-(azepan-1-yl)-N-6-(pyrrolidine-1-sulfonyl)-1,3-benzothiazol-2-ylacetamide) Related Products
- 879921-41-2(N-phenyl-2-(pyridin-4-yl)quinoline-4-carboxamide)
- 2172058-28-3(2-5-(difluoromethyl)-1-(4-methoxybutan-2-yl)-1H-1,2,3-triazol-4-ylacetonitrile)
- 1261974-93-9(4-(2-Chloro-5-hydroxyphenyl)-2-nitrophenol)
- 303-48-0(5H-Dibenz[b,f]azepine-5-propanamine,3-chloro-10,11-dihydro-N-methyl-)
- 2034247-30-6(3-{[1-(3,4-difluorobenzoyl)pyrrolidin-3-yl]oxy}-6-methylpyridazine)
- 1704461-91-5(2-Amino-N'-hydroxy-3-methoxybenzene-1-carboximidamide)
- 2958-04-5(Taurohyodeoxycholic Acid Sodium Salt)
- 494858-86-5(2-Bromo-5-ethoxy-4-isopropoxybenzaldehyde Oxime)
- 2228139-78-2(tert-butyl N-{4-methyl-5-1-(methylamino)cyclopropyl-1,3-thiazol-2-yl}carbamate)
- 2172440-84-3(2-{(5-chlorofuran-2-yl)methylsulfanyl}butan-1-amine)




